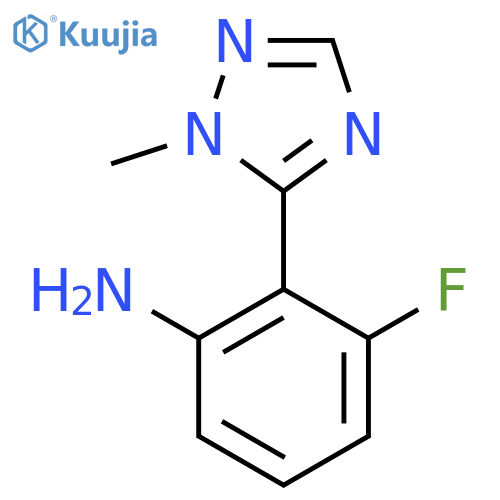Cas no 1249423-41-3 (3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline)

1249423-41-3 structure
商品名:3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
CAS番号:1249423-41-3
MF:C9H9FN4
メガワット:192.192964315414
MDL:MFCD16851293
CID:5605809
PubChem ID:62696826
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
- 1249423-41-3
- CS-0284173
- EN300-900912
- Benzenamine, 3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-
-
- MDL: MFCD16851293
- インチ: 1S/C9H9FN4/c1-14-9(12-5-13-14)8-6(10)3-2-4-7(8)11/h2-5H,11H2,1H3
- InChIKey: MYOSLZWOPUXDBP-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1C1=NC=NN1C)N
計算された属性
- せいみつぶんしりょう: 192.08112447g/mol
- どういたいしつりょう: 192.08112447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 56.7Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- ふってん: 390.9±52.0 °C(Predicted)
- 酸性度係数(pKa): 2.01±0.10(Predicted)
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-900912-0.05g |
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249423-41-3 | 95.0% | 0.05g |
$827.0 | 2025-02-21 | |
| Enamine | EN300-900912-5.0g |
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249423-41-3 | 95.0% | 5.0g |
$2858.0 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354843-250mg |
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline |
1249423-41-3 | 98% | 250mg |
¥29131.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354843-500mg |
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline |
1249423-41-3 | 98% | 500mg |
¥30410.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354843-100mg |
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline |
1249423-41-3 | 98% | 100mg |
¥23889.00 | 2024-08-09 | |
| Enamine | EN300-900912-0.5g |
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249423-41-3 | 95.0% | 0.5g |
$946.0 | 2025-02-21 | |
| Enamine | EN300-900912-0.25g |
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249423-41-3 | 95.0% | 0.25g |
$906.0 | 2025-02-21 | |
| Enamine | EN300-900912-2.5g |
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249423-41-3 | 95.0% | 2.5g |
$1931.0 | 2025-02-21 | |
| Enamine | EN300-900912-10.0g |
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249423-41-3 | 95.0% | 10.0g |
$4236.0 | 2025-02-21 | |
| Enamine | EN300-900912-1g |
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
1249423-41-3 | 1g |
$986.0 | 2023-09-01 |
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline 関連文献
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
1249423-41-3 (3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline) 関連製品
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
